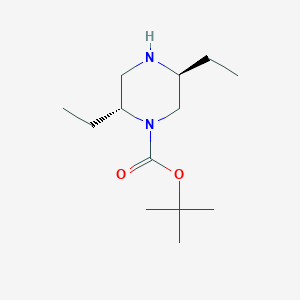

(2R,5S)-1-Boc-2,5-diethyl-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,5S)-1-Boc-2,5-diethyl-piperazine is a chiral compound with a piperazine ring structure The compound is characterized by the presence of two ethyl groups at the 2 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2R,5S)-1-Boc-2,5-Diethylpiperazin umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie Piperazin und Ethylbromid.

Alkylierung: Piperazin wird unter basischen Bedingungen mit Ethylbromid alkyliert, um die Ethylgruppen an den Positionen 2 und 5 einzuführen.

Schutz: Das resultierende Diethylpiperazin wird dann in Gegenwart einer Base mit Di-tert-butyl-dicarbonat (Boc2O) behandelt, um die Boc-Schutzgruppe am Stickstoffatom einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion von (2R,5S)-1-Boc-2,5-Diethylpiperazin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Häufige Techniken umfassen die kontinuierliche Fließsynthese und den Einsatz von automatisierten Reaktoren, um Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2R,5S)-1-Boc-2,5-Diethylpiperazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um funktionelle Gruppen an bestimmten Positionen einzuführen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um den Piperazinring zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können durchgeführt werden, um die Boc-Schutzgruppe durch andere funktionelle Gruppen zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Verschiedene Nucleophile wie Amine, Alkohole und Thiole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Hydroxyl- oder Carbonyl-Derivaten führen, während die Reduktion Amin-Derivate ergeben kann.

Wissenschaftliche Forschungsanwendungen

(2R,5S)-1-Boc-2,5-Diethylpiperazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Baustein für die Entwicklung neuer chemischer Einheiten verwendet.

Biologie: Die Verbindung wird beim Studium von Enzymmechanismen und als Ligand in biochemischen Assays verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und als Reagenz in verschiedenen industriellen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von (2R,5S)-1-Boc-2,5-Diethylpiperazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Ligand wirken, an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Boc-Schutzgruppe kann selektiv unter sauren Bedingungen entfernt werden, was eine weitere Funktionalisierung und Interaktion mit biologischen Zielstrukturen ermöglicht.

Wirkmechanismus

The mechanism of action of (2R,5S)-1-Boc-2,5-diethyl-piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2R,5S)-2,5-Diethylpiperazin: Fehlt die Boc-Schutzgruppe, wodurch sie in bestimmten chemischen Reaktionen reaktiver ist.

(2R,5S)-1-Allyl-2,5-Dimethylpiperazin: Enthält Allyl- und Methylgruppen anstelle von Ethylgruppen, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

(2R,5S)-2,5-Dimethylpiperazin-1,4-diiumdinitrat: Ein anorganisch-organisches Hybrid mit unterschiedlichen physikalisch-chemischen Eigenschaften.

Einzigartigkeit

(2R,5S)-1-Boc-2,5-Diethylpiperazin ist aufgrund des Vorhandenseins der Boc-Schutzgruppe einzigartig, die Stabilität bietet und eine selektive Entschützung ermöglicht. Diese Eigenschaft macht es zu einem wertvollen Zwischenprodukt in der synthetischen Chemie und Arzneimittelentwicklung.

Biologische Aktivität

(2R,5S)-1-Boc-2,5-diethyl-piperazine is a chiral compound featuring a tert-butoxycarbonyl (Boc) protecting group. Its unique structure includes a piperazine ring substituted at the 2 and 5 positions with ethyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article delves into the biological activity of this compound, emphasizing its interactions with biological targets and potential therapeutic implications.

The molecular formula of this compound is C11H20N2O. The presence of the Boc group enhances the stability of the compound and allows for selective deprotection under acidic conditions, which is crucial for its biological activity.

The biological activity of this compound is influenced by its stereochemistry and functional groups. Upon removal of the Boc group, the active piperazine moiety can interact with various receptors and enzymes, potentially modulating biochemical pathways. The compound's structure may contribute to its binding affinity and specificity towards certain molecular targets.

Biological Activity Studies

Several studies have investigated the biological properties of this compound:

- Receptor Interactions : Research indicates that this compound may interact with neurotransmitter receptors and enzymes involved in critical physiological processes. For instance, studies have shown that piperazine derivatives can exhibit activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. For example, piperazine derivatives have been reported to inhibit enzymes like phosphodiesterase and cyclooxygenase, which are involved in inflammatory processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2R,5S)-2,5-dimethylpiperazine | C8H18N2 | Lacks the Boc protecting group |

| (3R,5S)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | C12H21N2O | Different ring system but similar substituents |

| (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | C12H21N2O | Stereochemical differences affect biological activity |

This table highlights how structural variations can influence the biological properties of piperazine derivatives.

Case Studies

- Neuropharmacological Effects : A study examined the effects of various piperazine derivatives on serotonin receptor modulation. It was found that compounds with similar structures to this compound exhibited significant anxiolytic effects in animal models .

- Anticancer Activity : Another investigation explored the anticancer potential of piperazine derivatives. Compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through specific signaling pathways .

Eigenschaften

Molekularformel |

C13H26N2O2 |

|---|---|

Molekulargewicht |

242.36 g/mol |

IUPAC-Name |

tert-butyl (2R,5S)-2,5-diethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m0/s1 |

InChI-Schlüssel |

CDKIKMMLXSNKCO-WDEREUQCSA-N |

Isomerische SMILES |

CC[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CC |

Kanonische SMILES |

CCC1CNC(CN1C(=O)OC(C)(C)C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.